molecular formula C8H10BrN B040971 1-(2-Bromophenyl)ethylamine CAS No. 113899-55-1

1-(2-Bromophenyl)ethylamine

Cat. No. B040971
CAS RN: 113899-55-1
M. Wt: 200.08 g/mol
InChI Key: DSAXBVQQKYZELF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)ethylamine is a chemical compound used as a pharmaceutical intermediate . It may be used in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, which is an intermediate to prepare a potent and selective antagonist and radioligand for rat P2X7 receptors .


Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)ethylamine involves several steps. It can be synthesized from the nitration of an aryl halide, followed by the conversion of the nitro group to an amine . The nitro group is meta directing, meaning that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular formula of 1-(2-Bromophenyl)ethylamine is C8H10BrN . Its molecular weight is 200.08 g/mol . The InChI key is ITRNQMJXZUWZQL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(2-Bromophenyl)ethylamine is a clear colorless to slightly yellow liquid . It has a refractive index of 1.5770 , a boiling point of 253°C , and a density of 1.396 g/mL at 25°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(2-Bromophenyl)ethylamine: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds . Its ability to introduce the phenethylamine moiety into molecules makes it valuable for constructing complex drug structures.

Development of Anti-Arrhythmic Agents

The compound has been studied for its potential use in the development of anti-arrhythmic medications. It serves as a precursor in the synthesis of tetrahydroisoquinolines, which are explored for treating arrhythmias .

Safety and Hazards

1-(2-Bromophenyl)ethylamine causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 1-(2-Bromophenyl)ethylamine research could involve further exploration of its synthesis and potential applications. For example, it could be used in the synthesis of new compounds with potential antimicrobial and antiproliferative properties . Additionally, further studies could explore its potential as a pharmaceutical intermediate .

properties

IUPAC Name

1-(2-bromophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAXBVQQKYZELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396933
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)ethylamine

CAS RN

113899-55-1
Record name 1-(2-Bromophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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